molecular formula C31H35N5O4 B563744 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers CAS No. 1356929-45-7

4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers

Cat. No. B563744
CAS RN: 1356929-45-7
M. Wt: 541.652
InChI Key: SBTQJNOSFHANBX-JKDDQTOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers” is a biochemical used for proteomics research . It has a molecular weight of 541.64 and a molecular formula of C31H35N5O4 . It is a major metabolite of the angiotensin II type 1 (AT1) receptor antagonist valsartan .


Physical And Chemical Properties Analysis

“4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers” is a solid substance that is soluble in Dimethylformamide, Dimethyl Sulfoxide, and Methanol . It should be stored at 4° C and decomposes at temperatures greater than 71° C .

Mechanism of Action

“4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers” is known to reduce platelet aggregation induced by epinephrine and collagen but not ADP in human whole blood .

Safety and Hazards

“4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)/t22?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQJNOSFHANBX-JKDDQTOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675966
Record name Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate

CAS RN

1356929-45-7
Record name Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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